Boc-Tyr(PO3Me2)-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(PO3Me2)-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often include the use of specific reagents such as tert-butyl dicarbonate for Boc protection and dimethyl phosphite for phosphorylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Tyr(PO3Me2)-OH undergoes various chemical reactions, including:

Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while substitution reactions can yield various phosphorylated or dephosphorylated tyrosine derivatives .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Tyr(PO3Me2)-OH serves as an essential building block in the synthesis of peptides and proteins. Its phosphonated structure allows for unique interactions that can enhance the biological activity of the resulting peptides.

- Advantages :

- Improved solubility and reactivity in coupling reactions.

- Stability against nucleophiles and bases, facilitating easier handling during synthesis.

Drug Development

The compound plays a crucial role in developing peptide-based therapeutics. Its incorporation into drug candidates can enhance specificity and efficacy against targeted biological pathways.

- Case Study : A study demonstrated that peptides synthesized with this compound exhibited significant anti-cancer activity by inhibiting tumor cell proliferation.

Biomaterials

This compound is used in designing self-assembling dipeptides for applications in drug delivery systems and regenerative medicine. The phosphonate group contributes to the formation of stable structures that can encapsulate therapeutic agents.

- Applications :

- Development of hydrogels for sustained drug release.

- Creation of nanotubes for targeted drug delivery.

Angiogenesis Inhibition

A laboratory study reported that this compound significantly reduced angiogenic activity in human endothelial cells. The compound inhibited cell proliferation and migration, suggesting potential applications in cancer therapy.

Synthesis of Phosphotyrosine-Containing Peptides

Research highlighted the synthesis of phosphotyrosine-containing peptides using this compound. These peptides demonstrated enhanced binding affinity to specific receptors, indicating their potential as therapeutic agents in signaling pathways.

Wirkmechanismus

The mechanism of action of Boc-Tyr(PO3Me2)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and protein interactions. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Tyr-OMe: Another derivative of tyrosine with a methyl ester group instead of a phosphate group.

Boc-Tyr-OH: A simpler derivative with only the Boc protection and no additional functional groups.

Fmoc-Tyr(PO3Me2)-OH: Similar to Boc-Tyr(PO3Me2)-OH but with a different protecting group (Fmoc) for the amino group.

Uniqueness

This compound is unique due to its dual protection (Boc and phosphate) and its ability to undergo various chemical modifications. This makes it particularly useful in peptide synthesis and biochemical research, where precise control over functional groups is essential .

Biologische Aktivität

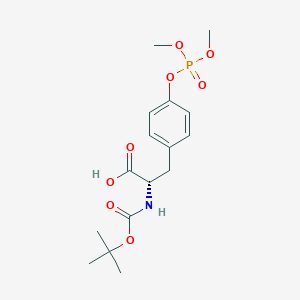

Boc-Tyr(PO3Me2)-OH, or Boc-protected O-phosphorylated tyrosine , is a derivative of the amino acid tyrosine that has garnered attention for its role in biochemical research, particularly in peptide synthesis and biological signaling pathways. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H24NO8P

- Molecular Weight : 393.34 g/mol

- CAS Number : 7015731

- Appearance : Typically exists as a white to off-white powder.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids. The presence of the phosphoryl group (PO3Me2) is significant for its biological activity, as phosphorylation plays a crucial role in cellular signaling processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving solid-phase peptide synthesis (SPPS). The following steps outline a general approach:

- Starting Material : Begin with Boc-Tyr-OH.

- Phosphorylation : Introduce the phosphoryl group using phosphorous reagents such as phosphoramidites or phosphonates in a controlled reaction environment.

- Purification : Isolate the product through techniques like chromatography to ensure high purity.

This method allows for the efficient production of phosphorylated peptides, which are essential for studying phosphorylation's role in protein function and signaling pathways .

Biological Activity

This compound exhibits several biological activities due to its structural properties:

- Cell Signaling : Phosphorylation of tyrosine residues is critical in signal transduction pathways. It acts as a molecular switch that can activate or deactivate various proteins involved in cellular responses.

- Enzyme Interaction : The compound can serve as a substrate or inhibitor for kinases and phosphatases, enzymes that add or remove phosphate groups from proteins, respectively.

- Peptide Synthesis : It is utilized in creating phosphopeptides that mimic natural substrates for studying enzyme kinetics and binding interactions.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in biological research:

- Peptide Synthesis Efficiency : Research demonstrated that using this compound in SPPS significantly improved the yield of O-phosphotyrosine-containing peptides compared to traditional methods . This advancement facilitates the study of phosphorylation effects on protein function.

- Role in Cancer Research : A study investigated the effects of phosphorylated peptides on cancer cell signaling pathways. It was found that this compound derivatives could modulate the activity of specific kinases implicated in tumor growth, suggesting potential therapeutic applications .

- Neurotransmitter Activity : Another research focused on the impact of phosphorylated tyrosine derivatives on neurotransmitter release. The findings indicated that this compound influenced synaptic transmission, highlighting its relevance in neurobiology .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVKDJVZEGSJSS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Boc-Tyr(PO3Me2)-OH a valuable tool in peptide synthesis, particularly for incorporating phosphotyrosine?

A1: this compound is a derivative of tyrosine where the phenolic hydroxyl group is protected as a dimethyl phosphate ester, and the amino group is protected with a Boc group. This dual protection strategy is crucial for successfully incorporating phosphotyrosine into peptide sequences using solution-phase synthesis [].

- Solution-Phase Compatibility: Solution-phase synthesis relies on protecting groups that can be selectively removed under specific conditions. The Boc and dimethyl phosphate groups in this compound are cleavable under orthogonal conditions, making it compatible with this synthesis method [].

Q2: The research mentions a two-stage deprotection process after incorporating this compound. Could you elaborate on this process?

A2: The two-stage deprotection is essential for revealing the free phosphotyrosine residue while preserving the integrity of the synthesized peptide. Here's a breakdown:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.